GLYCINE-N-T-BOC (2-13C)
Description
Significance of Isotopic Enrichment in Molecular Probing
Isotopic enrichment, the process of increasing the abundance of a specific isotope in a compound, provides a unique window into molecular behavior. By replacing a common isotope, such as carbon-12 (¹²C), with a heavier, stable isotope like carbon-13 (¹³C), scientists can effectively "tag" molecules without altering their chemical properties. ontosight.ainih.gov This labeling allows for the differentiation and tracking of molecules in complex biological systems. nih.gov
The primary advantage of stable isotopes is their non-radioactive nature, which allows for safe handling and in vivo studies in humans. ontosight.ai Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly adept at detecting these subtle mass differences, providing unparalleled insights into metabolic fluxes, protein turnover, and drug metabolism. nih.govlcms.cz In NMR, for instance, isotopic labeling can simplify complex spectra and enhance sensitivity, which is crucial for studying large proteins. nih.govportlandpress.com Similarly, in mass spectrometry, isotopically labeled compounds serve as ideal internal standards for accurate quantification. lumiprobe.comscispace.com
Overview of GLYCINE-N-T-BOC (2-13C) as a Research Tool
GLYCINE-N-T-BOC (2-¹³C) is a specialized chemical compound that combines the features of a protected amino acid with the benefits of stable isotope labeling. isotope.com It is a derivative of glycine (B1666218), the simplest amino acid, where the alpha-carbon is a ¹³C isotope. The "N-T-BOC" designation refers to the tert-butyloxycarbonyl protecting group attached to the nitrogen atom. This BOC group is crucial for controlling reactivity during chemical synthesis, particularly in the construction of peptides. nih.govspringernature.com
The presence of the ¹³C label at a specific position makes GLYCINE-N-T-BOC (2-¹³C) an invaluable tool for a variety of research applications. isotope.com It is frequently used in biomolecular NMR and proteomics to study protein structure and function. isotope.comisotope.com By incorporating this labeled glycine into a protein, researchers can selectively monitor the environment around that specific amino acid residue, providing detailed structural and dynamic information. nih.govportlandpress.com
Historical Context of Protected and Labeled Amino Acids in Academic Inquiry
The development of protected and labeled amino acids has been a cornerstone of progress in biochemistry and molecular biology. The introduction of the tert-butyloxycarbonyl (BOC) protecting group in 1957 revolutionized peptide synthesis. springernature.comchempep.com This innovation, pioneered by Anderson and McGregor, and McKay and Albertson, provided a reliable method to prevent unwanted side reactions during the stepwise assembly of amino acids into peptides. springernature.com R.B. Merrifield's subsequent development of solid-phase peptide synthesis (SPPS), which heavily utilized BOC-protected amino acids, further accelerated the field. chempep.compeptide.com
The use of stable isotopes in biological research also has a rich history. Early work focused on using deuterated (²H) compounds to simplify NMR spectra. nih.gov Over time, the application of ¹³C and ¹⁵N labeling became more widespread, driven by the need for more sophisticated analytical techniques. researchgate.netuni-frankfurt.de The ability to synthesize amino acids with specific isotopic labels, such as GLYCINE-N-T-BOC (2-¹³C), represents the convergence of these two powerful technologies. Companies like Cambridge Isotope Laboratories, Inc. (CIL) have played a significant role in making a wide variety of isotopically labeled compounds, including amino acids, commercially available to the research community. isotope.com This accessibility has been instrumental in advancing our understanding of everything from metabolic diseases to the fundamental structures of life. ontosight.airsc.org
Chemical Properties and Synthesis
The utility of GLYCINE-N-T-BOC (2-¹³C) in research is fundamentally linked to its distinct chemical characteristics and the methods by which it is synthesized.
Detailed Chemical Profile
GLYCINE-N-T-BOC (2-¹³C) is a white solid with a molecular weight of approximately 176.18 g/mol . isotope.com Its chemical purity is typically high, often exceeding 98%. isotope.com The key features of its structure are the glycine backbone, the tert-butyloxycarbonyl (BOC) protecting group on the amine, and the carbon-13 isotope at the alpha-carbon (C2) position.
| Property | Value |
| Molecular Formula | C₆[¹³C]H₁₃NO₄ |
| Molecular Weight | 176.18 |
| Appearance | Solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% for ¹³C |
| CAS Number (Labeled) | 145143-02-8 |
| CAS Number (Unlabeled) | 4530-20-5 |
| Data sourced from multiple chemical suppliers. isotope.com |
The BOC group is an acid-labile protecting group, meaning it can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. chempep.com This property is central to its use in solid-phase peptide synthesis (SPPS). peptide.com
Synthesis and Purification Methods
The synthesis of isotopically labeled amino acids like GLYCINE-N-T-BOC (2-¹³C) is a specialized process. A common strategy involves starting with a commercially available, ¹³C-labeled precursor. For instance, ¹³C-labeled bromoacetates can be used as a starting material. rsc.org The BOC protecting group is then introduced by reacting the labeled glycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.
Purification is a critical step to ensure the high chemical and isotopic purity required for sensitive research applications. High-performance liquid chromatography (HPLC) is a standard method for purifying the final product. springernature.com The purity and isotopic enrichment are then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications in Research
The unique properties of GLYCINE-N-T-BOC (2-¹³C) make it a versatile tool in various fields of scientific investigation.
Role in Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules in solution. nih.gov However, the NMR spectra of large proteins can be extremely complex due to signal overlap. portlandpress.comportlandpress.com Isotopic labeling with ¹³C helps to overcome this challenge. nih.govportlandpress.com
By incorporating GLYCINE-N-T-BOC (2-¹³C) into a protein, researchers can selectively observe the signals from the labeled glycine residue. portlandpress.com This "turns on" specific signals while the rest of the protein remains "NMR-invisible," simplifying the spectrum and aiding in the assignment of resonances to specific atoms. nih.govportlandpress.com This approach is particularly useful for studying the active sites of enzymes or the binding interfaces of protein-ligand complexes. Studies have demonstrated the application of ¹³C-labeled glycine in solid-state NMR to investigate the polymorphic structures of glycine itself. researchgate.net
Utility in Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in a sample. nih.gov Stable isotope-labeled compounds like GLYCINE-N-T-BOC (2-¹³C) are invaluable in MS-based proteomics and metabolomics. isotope.comisotope.com
In quantitative proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is often employed. nih.gov While GLYCINE-N-T-BOC (2-¹³C) is primarily a building block for chemical synthesis, the principle of using labeled amino acids is the same. In metabolic studies, ¹³C-labeled glycine can be administered to trace its incorporation into other molecules, such as glutathione (B108866), providing insights into metabolic pathways. nih.govcaymanchem.com The labeled compound acts as an internal standard, allowing for highly accurate quantification of the corresponding unlabeled molecule in a complex biological matrix. lumiprobe.comscispace.com This is crucial for applications like drug development and biomarker discovery. lcms.cz
Contributions to Peptide Synthesis and Protein Engineering
GLYCINE-N-T-BOC (2-¹³C) is a fundamental reagent in the chemical synthesis of peptides and proteins. nih.govspringernature.com The BOC protecting group allows for the controlled, stepwise addition of amino acids to a growing peptide chain, a process known as solid-phase peptide synthesis (SPPS). peptide.com
By strategically placing ¹³C-labeled glycine residues within a synthetic peptide, researchers can introduce specific probes for structural or functional studies. researchgate.net For example, a peptide could be synthesized with a ¹³C label at a specific site to study its interaction with a receptor using NMR. This site-specific labeling is a powerful tool for understanding the molecular basis of protein function and for designing novel proteins with enhanced or altered properties. rsc.org
Properties
Molecular Weight |
176.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Approaches to the Isotopic Synthesis of Glycine N T Boc 2 13c
Strategies for Carbon-13 Isotopic Incorporation at the C-2 Position
The central challenge in synthesizing GLYCINE-N-T-BOC (2-¹³C) lies in the precise and efficient incorporation of the ¹³C isotope at the C-2 position of the glycine (B1666218) backbone. Various synthetic strategies have been developed to achieve this, ranging from the selection of appropriately labeled precursors to the application of sophisticated chemoenzymatic and classical organic chemistry techniques.
Precursor Selection and Design for 2-13C Labeling
The choice of the starting material is a critical determinant for the successful synthesis of [2-¹³C]glycine. The ideal precursor should be commercially available with high isotopic enrichment and readily convertible to the target molecule through a high-yielding synthetic route.
A common and effective strategy involves the use of simple, commercially available, and highly enriched ¹³C-labeled starting materials. For instance, syntheses can commence from precursors like [2-¹³C]glycine itself, which can then be protected, or from smaller labeled molecules that can be elaborated into the glycine structure. researchgate.net One prominent precursor is potassium [¹³C]cyanide (K¹³CN), which can be utilized in variations of the Strecker synthesis. In this approach, the ¹³C-labeled cyanide introduces the labeled carbon that will ultimately become the C-2 of glycine.
Table 1: Key Precursors for the Synthesis of [2-¹³C]Glycine
| Precursor | Isotopic Label Position | Common Synthetic Route |
| [2-¹³C]Glycine | C-2 | Direct Boc protection |
| Potassium [¹³C]cyanide | Cyanide carbon | Strecker synthesis or variations |
| [¹³C]Thiocyanate | Thiocyanate carbon | Multi-step synthesis involving heterocycle formation |
| [1,2-¹³C₂]Acetonitrile | Both carbons | Can be adapted for C-2 labeling |
This table summarizes common starting materials for the synthesis of [2-¹³C]glycine and the general synthetic approaches they are used in.
Chemoenzymatic Synthetic Pathways for Stereoselective Labeling
Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer an elegant approach to producing isotopically labeled amino acids. nih.govd-nb.infonih.gov These methods are particularly advantageous for preparing enantiomerically pure L-amino acids. mdpi.com
Enzymes such as amino acid oxidases or transaminases can be employed in the final steps of a synthetic sequence to introduce the amino group stereoselectively. For example, a ¹³C-labeled α-keto acid precursor can be converted to the corresponding L-amino acid using a specific transaminase. While glycine is achiral, the principles of chemoenzymatic synthesis are broadly applicable to the synthesis of other labeled chiral amino acids and can be adapted for specific steps in glycine synthesis where enzymatic transformations can offer advantages in terms of yield and purity. nih.govd-nb.info
For instance, serine hydroxymethyltransferase (SHMT) catalyzes the interconversion of serine and glycine. wikipedia.org By using a ¹³C-labeled serine precursor, it is theoretically possible to generate [2-¹³C]glycine enzymatically. The feasibility of this approach depends on the availability of the labeled serine precursor and the efficiency of the enzymatic conversion.
Classical Organic Synthetic Routes for C-2 Isotopic Fidelity
Classical organic synthesis provides a robust and versatile platform for the synthesis of [2-¹³C]glycine. A frequently employed method is the amination of a labeled haloacetic acid derivative. For example, [2-¹³C]bromoacetic acid or [2-¹³C]chloroacetic acid can be reacted with ammonia (B1221849) or a protected nitrogen source to introduce the amino group. wikipedia.org
The Strecker synthesis and its modifications represent another cornerstone of amino acid synthesis. Starting with a ¹³C-labeled aldehyde (such as formaldehyde, though challenging to handle), ammonia, and potassium [¹³C]cyanide, a labeled α-aminonitrile is formed, which can then be hydrolyzed to yield [2-¹³C]glycine. The high isotopic fidelity of these reactions ensures that the ¹³C label is specifically incorporated at the desired position.
A documented synthesis of various isotopomers of Boc-glycine starts from the corresponding labeled bromoacetates, which are then subjected to amination and subsequent Boc-protection. rsc.org This approach provides a direct and efficient route to the desired product.
N-Protection via tert-Butoxycarbonyl (Boc) Group Chemistry
Once [2-¹³C]glycine is synthesized, the amino group must be protected to facilitate its use in applications like peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. masterorganicchemistry.com
Reaction Conditions for Boc Group Introduction
The introduction of the Boc group onto the nitrogen atom of [2-¹³C]glycine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction is generally carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, with a base like sodium hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino group and facilitate nucleophilic attack on the Boc anhydride.
The reaction conditions are generally mild and proceed with high yield. For instance, a common procedure involves dissolving the labeled glycine in an aqueous basic solution and then adding a solution of Boc₂O in an organic solvent. The reaction mixture is stirred at room temperature until completion. The resulting GLYCINE-N-T-BOC (2-¹³C) can then be isolated by extraction and purification. The use of iodine as a catalyst in solvent-free conditions has also been reported for efficient N-tert-butoxycarbonylation of amines. organic-chemistry.org
Table 2: Common Reagents and Conditions for Boc Protection of Glycine
| Reagent | Base | Solvent | Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Dioxane/Water | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Tetrahydrofuran/Water | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Room Temperature |
This table outlines typical reaction conditions for the N-Boc protection of glycine.
Orthogonal Protecting Group Strategies in Conjunction with Boc
In more complex syntheses, particularly in peptide chemistry, it is often necessary to use multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protecting group strategy. organic-chemistry.org The Boc group, being acid-labile, is often paired with protecting groups that are stable to acid but can be removed by other means. masterorganicchemistry.com
For example, the fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. organic-chemistry.org In a molecule containing both a Boc-protected amine and an Fmoc-protected amine, one can be selectively deprotected without affecting the other. masterorganicchemistry.comorganic-chemistry.org Similarly, the benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) groups are typically removed by hydrogenolysis, conditions under which the Boc group is stable. masterorganicchemistry.comrsc.org
While GLYCINE-N-T-BOC (2-¹³C) itself only contains the Boc group, the principles of orthogonal protection are crucial when this labeled building block is incorporated into larger peptides or other complex molecules where other functional groups (e.g., in the side chains of other amino acids) require protection. peptide.com For example, in the synthesis of a dipeptide containing [2-¹³C]glycine and another amino acid, the other amino acid might have its amino group protected with an Fmoc or Cbz group to allow for selective deprotection and peptide bond formation.
Deprotection Methodologies for Boc-Protected Glycine Derivatives
The removal of the Boc protecting group is a crucial step to liberate the free amine for subsequent reactions, such as peptide bond formation. The acid-lability of the Boc group makes its removal relatively straightforward, yet the choice of deprotection agent and conditions is critical to ensure the integrity of the rest of the molecule, especially in complex substrates with other acid-sensitive functionalities. acsgcipr.orgwikipedia.org
Acidic Hydrolysis: The most common method for Boc deprotection is treatment with strong acids. acs.org Trifluoroacetic acid (TFA), often in a mixture with a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. jk-sci.comwikipedia.org The reaction proceeds by protonation of the Boc group, followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jk-sci.com Another common reagent is hydrochloric acid (HCl) in a solvent such as methanol (B129727), dioxane, or ethyl acetate. fishersci.co.ukwikipedia.org
Alternative and Milder Methods: For substrates that are sensitive to strong acids, alternative deprotection strategies have been developed. These methods offer greater selectivity and are compatible with a wider range of functional groups. rsc.orgfishersci.co.uk
One such method employs trimethylsilyl (B98337) iodide (TMSI) in a solvent like dichloromethane. fishersci.co.uk This reagent can effectively cleave the Boc group under milder conditions. The mechanism involves the silylation of the carbonyl oxygen, leading to the elimination of tert-butyl iodide, followed by methanolysis and decarboxylation to give the free amine. wikipedia.org
Another approach utilizes Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, which can selectively cleave N-Boc groups. jk-sci.comfishersci.co.uk This method can be particularly useful when other acid-sensitive protecting groups are present in the molecule.
Recent research has also explored the use of oxalyl chloride in methanol as a mild and efficient reagent for N-Boc deprotection. rsc.orgnih.gov This method has been shown to be effective for a diverse range of substrates, including those with acid-labile functionalities, with reactions often proceeding at room temperature with high yields. rsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. rsc.org
Thermal deprotection in the absence of an acid catalyst represents another alternative. acs.org Heating the N-Boc protected amine in a solvent like methanol or trifluoroethanol can effect the removal of the Boc group, with the efficiency being influenced by the nature of the substrate. acs.org
The selection of the appropriate deprotection method depends on several factors, including the stability of the substrate to acidic conditions, the presence of other protecting groups, and the desired reaction conditions. The following table summarizes various deprotection methodologies for Boc-protected amines.
| Reagent(s) | Solvent(s) | Conditions | Key Features |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, efficient, but harsh for acid-sensitive substrates. jk-sci.comwikipedia.org |
| Hydrochloric acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Room Temperature | Widely used, can be biphasic with an organic solvent. fishersci.co.uk |
| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | Milder alternative to strong acids. fishersci.co.uk |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis acid catalysis, useful for selective deprotection. jk-sci.comfishersci.co.uk |
| Oxalyl chloride | Methanol | Room Temperature | Mild, tolerant of various functional groups, high yields. rsc.orgnih.gov |
| Heat (Thermolytic) | Methanol, Trifluoroethanol | Elevated Temperatures (e.g., 150 °C) | Acid-free method, suitable for continuous flow processes. acs.org |
Applications in Structural Biology Research Utilizing Glycine N T Boc 2 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements
The introduction of a ¹³C label at a specific site within a biomolecule, such as the Cα of a glycine (B1666218) residue, provides a sensitive probe for NMR analysis. nih.gov This site-specific labeling is instrumental in overcoming some of the inherent challenges of studying large and complex biological macromolecules.
Advanced NMR Pulse Sequences for ¹³C Detection in Biomolecules
The presence of the ¹³C nucleus in GLYCINE-N-T-BOC (2-13C) enables the use of advanced NMR pulse sequences that directly detect the ¹³C signal. nih.govacs.org These experiments, often referred to as ¹³C-detected experiments, offer several advantages over traditional proton-detected (¹H-detected) methods, especially for larger proteins. The large chemical shift dispersion of ¹³C nuclei helps to resolve spectral overlap, a common problem in crowded proton spectra. nih.govacs.org
Modern NMR techniques, such as multidimensional experiments (3D, 4D), leverage the ¹³C label to correlate different nuclei within the protein backbone and side chains. ckisotopes.comchemie-brunschwig.ch For instance, triple-resonance experiments link the ¹H, ¹⁵N, and ¹³C nuclei, providing a pathway for sequential assignment of resonances to specific amino acids in the protein sequence. ckisotopes.comchemie-brunschwig.ch The development of pulse sequences like HCCH-TOCSY, which uses ¹³C-¹³C couplings for magnetization transfer, has been pivotal in extending the size limit of proteins amenable to NMR analysis. uni-frankfurt.de Furthermore, ¹³C-detected experiments can be designed to be "protonless," avoiding magnetization transfer steps involving protons, which can be beneficial in certain applications. nih.govacs.org
Site-Specific Structural Elucidation of Peptides and Proteins
The ability to introduce a ¹³C label at a specific glycine residue using GLYCINE-N-T-BOC (2-13C) is invaluable for detailed structural analysis. ukisotope.com Glycine's unique flexibility, owing to its lack of a side chain, often places it in structurally important regions of proteins, such as tight turns or flexible loops. researchgate.net Labeling these specific glycine residues allows researchers to obtain precise structural constraints, like dihedral angles and interatomic distances, for these critical regions. nih.gov
Solid-state NMR (ssNMR) studies have particularly benefited from site-specific labeling. For instance, in the study of amyloid-β (Aβ) peptides associated with Alzheimer's disease, ¹³C labeling has been used to characterize the structure of the peptide while it is still bound to the solid-phase synthesis resin. nih.gov This provides unprecedented insights into the folding and potential misfolding of the peptide during its synthesis. nih.gov
Probing Conformational Dynamics and Intermolecular Interactions
Proteins are not static entities; they undergo a range of motions that are crucial for their function. Isotopic labeling with GLYCINE-N-T-BOC (2-13C) provides a powerful handle to study these conformational dynamics. ukisotope.com NMR relaxation experiments, which measure the return of nuclear spins to equilibrium after perturbation, are sensitive to motions on various timescales. By analyzing the relaxation parameters of the ¹³C-labeled glycine, researchers can characterize the flexibility and dynamics of specific sites within a protein. nih.gov
Furthermore, isotope-edited NMR experiments can be used to probe intermolecular interactions. For example, if a ¹³C-labeled protein is mixed with an unlabeled binding partner, Nuclear Overhauser Effect (NOE) signals between the labeled protein and the unlabeled partner can be specifically detected. ukisotope.com This allows for the mapping of binding interfaces and the characterization of protein-protein or protein-ligand complexes. ukisotope.com The table below summarizes key research findings utilizing ¹³C-labeled glycine.
| Research Area | Key Finding | Reference |
| Protein Structure | Use of ¹³C labeling in solid-state NMR to define site-specific structures of aggregated proteins during solid-phase peptide synthesis. | nih.gov |
| Protein Dynamics | ¹³C relaxation studies, often in conjunction with deuteration, reveal site-specific information about the conformational flexibility of protein side chains. | nih.gov |
| Intermolecular Interactions | Isotope-filtered NMR experiments with ¹³C-labeled proteins enable the identification of binding surfaces through the observation of intermolecular NOEs. | ukisotope.com |
Isotope-Edited and Isotope-Filtered NMR Experiments
The strategic use of isotopic labels like the one in GLYCINE-N-T-BOC (2-13C) allows for the design of sophisticated NMR experiments that can simplify complex spectra and isolate signals of interest.
Strategies for Spectral Simplification and Resolution Improvement
One of the major challenges in biomolecular NMR is spectral overlap, where signals from different atoms in the molecule resonate at similar frequencies. Isotope-editing and filtering techniques are powerful strategies to address this issue. ckisotopes.comukisotope.com By specifically labeling glycine residues with ¹³C, researchers can design experiments that only detect signals from these labeled sites, effectively filtering out the signals from all other unlabeled residues. This dramatically simplifies the spectrum and improves resolution. ckisotopes.comukisotope.com
For larger proteins (typically >25 kDa), deuteration is often combined with selective isotopic labeling. ukisotope.com By replacing most of the protons in the protein with deuterium (B1214612), the line-broadening effects from proton-proton dipolar couplings are significantly reduced. chemie-brunschwig.chukisotope.com In this context, introducing ¹³C-labeled glycine into a deuterated background provides a set of well-resolved signals that can be used for structural and dynamic studies. ukisotope.com
Investigation of Protein Folding and Misfolding Pathways
Understanding how proteins fold into their functional three-dimensional structures, and how they can misfold to form aggregates associated with diseases, is a major area of research. Isotopic labeling with compounds like GLYCINE-N-T-BOC (2-13C) provides a means to follow the folding process from the perspective of a specific residue. nih.gov
By incorporating ¹³C-labeled glycine at different positions within a protein sequence, researchers can monitor the local structural changes that occur during folding. nih.gov Solid-state NMR studies on the Alzheimer's Aβ peptide have demonstrated that site-specific ¹³C labeling can reveal the formation of misfolded β-strand structures even during the peptide's synthesis on a solid support. nih.gov This suggests that misfolding can be an early event in the life of a protein. The ability to track the structural fate of individual residues provides crucial data for understanding the mechanisms of protein folding and the origins of protein misfolding diseases. nih.govcore.ac.uk
Solid-State NMR Applications in Complex Biological Systems
Solid-state NMR spectroscopy has emerged as an indispensable tool for the atomic-level characterization of complex biological systems that are intractable by other high-resolution structural biology methods like X-ray crystallography and solution NMR. These systems include membrane proteins embedded in lipid bilayers and large, ordered aggregates such as amyloid fibrils. The introduction of specific isotopic labels, such as that provided by GLYCINE-N-T-BOC (2-13C), is fundamental to the success of these studies. It enhances NMR sensitivity and, more importantly, allows for the site-specific interrogation of structure and dynamics, simplifying complex spectra and enabling the measurement of specific structural constraints. nih.gov
Structural Characterization of Membrane Proteins and Amyloid Fibrils
The strategic incorporation of 13C labels into proteins allows for the determination of key structural parameters. The 13C chemical shift of the polypeptide backbone, particularly the Cα, is highly sensitive to the local secondary structure. By incorporating GLYCINE-N-T-BOC (2-13C) into a peptide or protein, researchers can use the resulting 13Cα chemical shift as a direct probe of the conformation at that specific glycine residue.
Membrane Proteins:
Membrane proteins play critical roles in cellular function, but their hydrophobic and dynamic nature makes them notoriously difficult to study. Solid-state NMR allows for their investigation in a native-like lipid bilayer environment. Site-specific labeling with compounds like Fmoc-Gly(2-13C)-OH (the deprotected and Fmoc-protected version of GLYCINE-N-T-BOC (2-13C) used in solid-phase peptide synthesis) is instrumental. For instance, in studies of the M2 proton channel of the influenza A virus, peptides containing a 1-13C-glycine label at a specific position (Gly34) were synthesized to probe the protein's secondary structure and orientation within the membrane. huji.ac.il The observed 13C chemical shifts provide direct evidence for the local conformation, such as whether the glycine residue is in an α-helical or a more extended conformation. huji.ac.iltitech.ac.jp This is crucial for understanding how the protein folds and functions within the membrane.
Amyloid Fibrils:
Amyloid fibrils are highly ordered protein aggregates associated with a range of neurodegenerative diseases, including Alzheimer's disease. Their insoluble and non-crystalline nature makes them ideal targets for solid-state NMR. Site-specific labeling helps to overcome the spectral complexity of these large assemblies. By placing a 13C label at the Cα position of a glycine residue, researchers can obtain information about the structural environment of that specific point in the polypeptide chain. For example, solid-state NMR studies on fibrils formed by the Tau protein fragment K19 have utilized mixed [15N:13C]-labeled samples to demonstrate that the β-strands are stacked in a parallel, in-register fashion. mpg.de Furthermore, the 13C NMR linewidths provide insights into the degree of structural order; well-structured regions in lyophilized fibrils typically exhibit linewidths of 2 ppm or less, whereas disordered segments show broader lines. arxiv.org
| Secondary Structure | Typical 13Cα Chemical Shift (ppm) | Reference |
|---|---|---|
| α-helix | 45.0 - 46.5 | titech.ac.jp |
| β-sheet | 43.0 - 44.5 | titech.ac.jp |
| Random Coil | ~43.1 | msu.edu |
Methodological Developments in Isotopic Labeling for Solid-State NMR
The use of specifically labeled amino acids like GLYCINE-N-T-BOC (2-13C) is central to the development of advanced solid-state NMR methodologies aimed at extracting precise structural information. These methods often focus on measuring internuclear distances and torsion angles.
One of the most powerful techniques for measuring internuclear distances in solid-state NMR is Rotational-Echo Double-Resonance (REDOR). jeol.commdpi.com This experiment measures the dipolar coupling between two different types of nuclei (heteronuclei), such as 13C and 15N. The strength of this coupling is directly related to the distance between the two nuclei. By synthesizing a peptide with a 13C label at the Cα of a glycine and a 15N label on the nitrogen of the same or a neighboring residue, the precise distance between these two points can be determined. For example, a REDOR measurement on [2-13C, 15N]-labeled glycine determined the intramolecular 13Cα-15N distance to be 1.58 Å, which is in close agreement with the distance of 1.48 Å determined by X-ray diffraction, demonstrating the accuracy of the technique. jeol.com Such precise distance constraints are invaluable for building and validating high-resolution models of protein structures. nih.gov
Another important application is the determination of backbone torsion angles. Techniques have been developed that correlate the anisotropic chemical shift of a 13Cα nucleus with the isotropic chemical shift of its attached 15N nucleus, providing information on the φ torsion angle. meihonglab.com The selective incorporation of a [2-13C]glycine allows these measurements to be made at a specific, unambiguous site within the protein sequence.
These methodological advancements, reliant on site-specific labeling, enable the de novo determination of protein structures in the solid state. An iterative approach can be employed where initial structural models are calculated from a set of distance and torsion angle measurements, and these models are then refined as more precise constraints, such as those from rotational resonance experiments, are incorporated. nih.gov
| Labeled Sample | Measured Nuclei | Measured Distance (Å) | Reference Distance (X-ray, Å) | Reference |
|---|---|---|---|---|
| [2-13C, 15N]-Glycine | 13Cα – 15N | 1.58 | 1.48 | jeol.com |
Applications in Quantitative Biology and Mechanistic Studies with Glycine N T Boc 2 13c
Mass Spectrometry (MS)-Based Quantitative Proteomics
Mass spectrometry is a cornerstone of proteomics, the large-scale study of proteins. Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Introducing a stable, heavy isotope like 13C into proteins creates a mass shift that can be precisely detected by a mass spectrometer. oup.comnottingham.ac.uk By comparing the signal intensity of the "heavy" (labeled) and "light" (unlabeled) versions of a peptide or protein, researchers can accurately quantify changes in protein abundance between different biological states. oup.comacs.org GLYCINE-N-T-BOC (2-13C) is a key reagent for introducing this isotopic label.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. ckgas.com The method involves growing two populations of cells in culture media that are identical except for one key difference: one medium contains a standard "light" amino acid, while the other contains a "heavy," stable isotope-labeled version of the same amino acid. harvard.edu
In this context, [2-13C]glycine (derived from GLYCINE-N-T-BOC (2-13C)) can be used as the "heavy" amino acid. As cells grow and divide, they incorporate the supplied amino acids into all newly synthesized proteins. harvard.edu After several cell divisions, the entire proteome of the "heavy" cell population will contain glycine (B1666218) with a 13C atom at the alpha-carbon position.
The two cell populations (e.g., control vs. treated) are then combined, and the proteins are extracted and digested into smaller peptides for MS analysis. In the mass spectrometer, a peptide containing the labeled glycine will appear with a slightly higher mass-to-charge (m/z) ratio than its "light" counterpart. The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two original cell populations. nottingham.ac.uk A key advantage of SILAC is that the samples are mixed at the very beginning of the experimental process, minimizing quantitative errors that can arise from sample handling. ckgas.com
| Feature | Description |
|---|---|
| Principle | Metabolic incorporation of "heavy" (e.g., [2-13C]glycine) and "light" (unlabeled glycine) amino acids into proteins in living cells. ckgas.comharvard.edu |
| Workflow | 1. Grow two cell populations in light vs. heavy media. 2. Apply experimental conditions. 3. Combine cell populations. 4. Extract, digest proteins, and analyze via LC-MS. harvard.edu |
| Quantification | Based on the ratio of MS signal intensities for heavy vs. light peptide pairs. nottingham.ac.uk |
| Advantages | High accuracy and reproducibility as samples are mixed early; allows for in vivo investigation of protein expression. ckgas.com |
While SILAC is excellent for discovery-based proteomics, targeted proteomics aims to quantify a specific, predefined set of proteins with high precision and sensitivity. In this approach, a synthetic, stable isotope-labeled peptide is used as an internal standard for the absolute quantification of a target protein. harvard.edu
GLYCINE-N-T-BOC (2-13C) is used in the solid-phase synthesis of these standard peptides. shoko-sc.co.jp The synthetic peptide is designed to be identical in sequence to a tryptic peptide from the protein of interest, but it will contain one or more heavy isotopes, such as the 13C from labeled glycine. A known amount of this heavy peptide is spiked into the biological sample before MS analysis. By comparing the MS signal of the endogenous "light" peptide to the known amount of the spiked-in "heavy" standard, one can calculate the absolute quantity (e.g., molecules per cell) of the target protein. harvard.edu
| Component | Example | Role in Quantification |
|---|---|---|
| Target Protein | Human Glycogen Synthase Kinase-3 beta (GSK-3β) | The protein to be quantified. |
| Endogenous "Light" Peptide | SGFPVWSFTSK | A peptide generated from the target protein by trypsin digestion. |
| Synthetic "Heavy" Standard | S[13C2,15N]GFPVWSFTSK | Synthesized with a labeled glycine (in this case, fully labeled) to serve as an internal standard. |
| Quantification Method | The ratio of MS signals (Light/Heavy) is compared to a calibration curve to determine the absolute amount of the endogenous peptide. harvard.edu | Provides absolute concentration of the target protein. |
Elucidation of Metabolic Pathways and Flux Analysis
Isotope tracers are indispensable for mapping metabolic networks and quantifying the rate of reactions, a field known as metabolic flux analysis. nih.gov By introducing [2-13C]glycine into a biological system, researchers can follow the 13C atom as it is transferred from glycine to other molecules, revealing the flow of carbon through interconnected pathways. nih.gov
Glycine is a central hub in metabolism, contributing to numerous biosynthetic pathways. Using [2-13C]glycine allows for precise tracking of its alpha-carbon. Research has shown that when cells are supplied with [2-13C]glycine, the 13C label is incorporated into a variety of essential biomolecules. nih.govescholarship.org
One major fate of the glycine alpha-carbon is its use in one-carbon (1C) metabolism. The mitochondrial glycine cleavage system (GCS) breaks down glycine, transferring its alpha-carbon (C2) to tetrahydrofolate (THF) to form methylene-THF. nih.govescholarship.org This labeled one-carbon unit can then be used for the synthesis of other molecules. Studies in human cell lines and mice have used [2-13C]glycine to trace this carbon flow with the following key findings:
Serine Synthesis: The labeled carbon can be used to synthesize serine, resulting in serine labeled at its C2 position (Ser+2). nih.gov
Nucleotide Synthesis: The one-carbon unit is incorporated into the building blocks of DNA. It has been found in deoxythymidine (dTMP) and in purines like deoxyadenine and deoxyguanine. nih.govescholarship.org
Methionine Synthesis: The labeled carbon can also be used for the synthesis of methionine. nih.gov
These tracing experiments demonstrate that the utilization of glycine-derived one-carbon units can be tissue-specific; for instance, more was used for serine and methionine synthesis in the liver, while more was directed towards dTMP synthesis in the bone marrow. nih.gov
| Labeled Precursor | Observed Labeled Product | Metabolic Pathway Implicated | Reference |
|---|---|---|---|
| [2-13C]glycine | Serine (Ser+2) | One-carbon metabolism via GCS and cytosolic serine synthesis. | nih.gov |
| [2-13C]glycine | Deoxythymidine (dTMP+1) | One-carbon metabolism for nucleotide synthesis. | nih.govescholarship.org |
| [2-13C]glycine | Purines (dA+3, dG+3) | One-carbon metabolism and de novo purine (B94841) synthesis. | nih.gov |
| [2-13C]glycine | Methionine (Met+1) | One-carbon metabolism and the methionine cycle. | nih.govescholarship.org |
Stable isotopes are crucial for probing the mechanisms of enzyme-catalyzed reactions. By using a substrate labeled at a specific position, scientists can monitor enzyme activity and deduce reaction pathways.
For example, the flux of carbon through the photorespiratory pathway in plants, which involves the enzymes Glycine Decarboxylase Complex (GDC) and Serine Hydroxymethyltransferase (SHMT), has been studied using [α-13C]Glycine (equivalent to [2-13C]glycine). nih.gov By supplying the labeled glycine to Arabidopsis thaliana leaves and monitoring the formation of labeled serine via Nuclear Magnetic Resonance (NMR), researchers could measure the rate of this critical metabolic process and assess how it is affected by various inhibitors. nih.gov
In another application, a molecular probe, γ-glutamyl-[1-13C]glycine, was developed to non-invasively detect the activity of γ-glutamyl transpeptidase (GGT), an enzyme often overexpressed in cancers. nih.govrsc.org In this probe, the 13C label is on the carboxyl carbon of glycine. The GGT enzyme cleaves the probe, releasing [1-13C]glycine. The distinct chemical shift between the probe and the product allows for the real-time monitoring of GGT activity using hyperpolarized 13C NMR, providing a powerful tool for both basic research and potential clinical diagnostics. nih.govrsc.org
| Enzyme/System Studied | Labeled Substrate/Probe | Methodology | Key Finding |
|---|---|---|---|
| Glycine Decarboxylase Complex (GDC) / Serine Hydroxymethyltransferase (SHMT) | [α-13C]Glycine | 13C Nuclear Magnetic Resonance (NMR) | Enabled quantification of carbon flux through the photorespiratory pathway in plants. nih.gov |
| γ-Glutamyl Transpeptidase (GGT) | γ-Glutamyl-[1-13C]glycine | Hyperpolarized 13C NMR | Allowed for real-time, non-invasive detection of GGT enzyme activity in vivo. nih.govrsc.org |
Non-targeted metabolomics aims to measure as many metabolites as possible in a biological sample to get a broad snapshot of its metabolic state. The use of stable isotope-labeled precursors, such as [2-13C]glycine, adds a powerful dimension to this approach. nih.govnih.gov
In this experimental design, cells or organisms are fed the labeled precursor. After a certain period, metabolites are extracted and analyzed by high-resolution mass spectrometry. The analysis then specifically looks for mass peaks that correspond to metabolites that have incorporated the 13C label from glycine. This method offers several advantages:
Metabolite Identification: The mass shift caused by the 13C incorporation helps confirm the identity of metabolites by revealing the number of carbon atoms derived from the precursor. nih.gov
Pathway Discovery: It allows for the discovery of novel metabolic pathways or connections by revealing unexpected downstream products of glycine metabolism without any prior hypothesis.
Relative Flux Information: The rate and extent of label incorporation into different metabolites can provide qualitative information about the activity of various metabolic pathways. nih.gov
This approach has been used with various labeled precursors like 13C-glucose and 13C-glutamine to map central carbon metabolism. nih.gov Applying the same principle with [2-13C]glycine enables a focused, yet comprehensive, exploration of the metabolic network surrounding glycine, which is particularly relevant in diseases like cancer where glycine metabolism is often reprogrammed. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Analytical Precision
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. shoko-sc.co.jpeurisotop.com The use of stable isotope-labeled compounds, such as GLYCINE-N-T-BOC (2-13C), is central to this technique, particularly in the fields of quantitative biology and proteomics. buchem.comisotope.com In IDMS, a known quantity of the isotopically labeled analyte—in this case, GLYCINE-N-T-BOC containing a heavy carbon-13 atom at the second carbon position—is added to a sample as an internal standard before processing. buchem.com Because the labeled standard is chemically identical to the natural (unlabeled) analyte, it experiences the same effects during sample extraction, purification, and analysis, thereby correcting for procedural losses and variations. unimi.itacs.org
The mass spectrometer can distinguish between the labeled internal standard and the unlabeled analyte based on their mass-to-charge ratio difference. buchem.com By measuring the ratio of the two forms, the exact concentration of the unlabeled analyte in the original sample can be determined with exceptional precision. acs.org This approach is particularly powerful for analyzing complex biological matrices where significant signal suppression or enhancement from other components can compromise quantification. unimi.it IDMS effectively mitigates these matrix effects, ensuring reliable and accurate measurement. acs.org
Research has consistently demonstrated the superiority of IDMS for quantitative tasks. It is often referred to as the "gold standard" for the quantification of peptides and proteins. shoko-sc.co.jpeurisotop.com Studies evaluating the impact of the degree of labeling have shown that minimal labeling, such as the single ¹³C atom in GLYCINE-N-T-BOC (2-13C), can be advantageous. A comparative study on labeled phenols indicated that using a compound with a single ¹³C atom resulted in lower propagated uncertainties than using a more heavily labeled (¹³C₆) analogue. nih.gov Furthermore, the choice of instrumentation can refine precision, with research showing that liquid chromatography-triple quadrupole mass spectrometry (LC-QQQ-MS) operating in multiple reaction monitoring (MRM) mode can provide enhanced precision in IDMS studies compared to high-resolution platforms like Quadrupole Time-of-Flight (QTOF). mdpi.com
The specific properties of GLYCINE-N-T-BOC (2-13C) make it a suitable internal standard for these applications.
Table 1: Properties of GLYCINE-N-T-BOC (2-13C) This interactive table summarizes the key physical and chemical properties of the compound.
The precision achievable with IDMS is demonstrated in research findings where analytical variability is kept to a minimum. For instance, studies using other ¹³C-labeled compounds have reported extremely low standard deviations across repeated measurements. nih.gov
Table 2: Illustrative Analytical Precision in an IDMS Experiment This interactive table presents hypothetical but representative data illustrating the high precision of IDMS for quantifying an analyte using an internal standard like GLYCINE-N-T-BOC (2-13C). The data reflects the low variability typical of the technique.
Table of Mentioned Compounds
| Compound Name |
|---|
| GLYCINE-N-T-BOC (2-13C) |
| Phenol |
Applications in Synthetic Organic Chemistry and Chemical Biology
Peptide Synthesis Methodologies Incorporating GLYCINE-N-T-BOC (2-13C)
The controlled, stepwise assembly of amino acids into peptides is a cornerstone of chemical and biological research. GLYCINE-N-T-BOC (2-13C) is instrumental in synthesizing peptides with site-specific isotopic labels, which are invaluable for a variety of analytical techniques. isotope.comsigmaaldrich.com
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides. nih.gov In the Boc-SPPS strategy, amino acids with their amino groups protected by the Boc group are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. cymitquimica.comsigmaaldrich.com The use of Boc-protected amino acids like GLYCINE-N-T-BOC (2-13C) is a well-established approach in this methodology. sigmaaldrich.com The stability of the Boc group to the coupling conditions and its selective removal under acidic conditions allows for the efficient and controlled elongation of the peptide chain. cymitquimica.com The incorporation of ¹³C-labeled glycine (B1666218) at specific positions within a peptide sequence facilitates detailed structural analysis of the peptide while it is still attached to the resin, a technique that can help in understanding and optimizing the synthesis process itself, particularly in cases of difficult sequences that are prone to aggregation. nih.govd-nb.info
Table 1: Key Steps in Boc-SPPS
| Step | Description |
| Deprotection | Removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA). |
| Neutralization | Neutralization of the resulting ammonium (B1175870) salt with a base. |
| Coupling | Activation of the carboxylic acid of the incoming Boc-protected amino acid (e.g., GLYCINE-N-T-BOC (2-13C)) and its coupling to the free N-terminal amine of the resin-bound peptide. |
| Washing | Washing the resin to remove excess reagents and byproducts. |
| Repeat | Repetition of the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled. |
| Cleavage | Cleavage of the completed peptide from the solid support and removal of any side-chain protecting groups. |
This table provides a generalized overview of the Boc-SPPS process.
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for specific synthetic strategies. In this approach, all reactions are carried out in a solvent system. The principles of protection and coupling are similar to SPPS, and GLYCINE-N-T-BOC (2-13C) can be effectively utilized as a building block. smolecule.com The progress of the reaction can be monitored using standard analytical techniques, and purification of intermediates is often performed after each coupling step.
A primary application of incorporating GLYCINE-N-T-BOC (2-13C) into peptides is to facilitate their characterization by NMR and MS. isotope.comisotope.com The ¹³C isotope provides a specific nucleus that can be observed in NMR experiments, allowing for the determination of the three-dimensional structure and dynamics of peptides. sigmaaldrich.com For instance, the ¹³C chemical shifts of the glycine carbonyl and alpha-carbon are sensitive to the local conformation of the peptide backbone. titech.ac.jp In mass spectrometry, the known mass difference imparted by the ¹³C label allows for the precise identification and quantification of labeled peptides in complex mixtures, a technique widely used in proteomics and metabolomics. isotope.compnas.org The synthesis of peptides with site-specific ¹³C labels is crucial for developing internal standards for quantitative MS assays. isotope.com
Table 2: Research Findings on Labeled Peptide Characterization
| Research Focus | Key Finding | Citation |
| Structural Analysis of Resin-Bound Peptides | 2D ¹³C/¹³C correlation solid-state NMR (SSNMR) on resin-bound Aβ(1-40) with ¹³C-labeled amino acids, including glycine, revealed excessive misfolding into β-strand structures during SPPS. | nih.gov |
| Conformational Studies of Homopolypeptides | Solid-state ¹³C NMR studies of copolypeptides containing [1-¹³C]Glycine showed that the isotropic chemical shift of the glycine carbonyl carbon is significantly displaced depending on the peptide's secondary structure (e.g., α-helix, β-sheet). | titech.ac.jp |
| Development of DNP NMR Probes | A ¹³C-labeling strategy focusing on the C-terminal [1-¹³C]Gly-d2 residue was developed to achieve long spin-lattice relaxation times (T1) in peptides, making them suitable for in vivo hyperpolarized DNP NMR studies. | chemrxiv.org |
This table highlights selected research findings where ¹³C-labeled glycine was used for peptide characterization.
Building Block for Complex Molecule Synthesis
Beyond peptide synthesis, GLYCINE-N-T-BOC (2-13C) serves as a versatile starting material for the synthesis of more complex molecules, including non-canonical amino acids and labeled probes for chemical biology research.
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are powerful tools for probing and engineering protein function. acs.org GLYCINE-N-T-BOC (2-13C) can be chemically modified to create a variety of ¹³C-labeled ncAAs. For example, the glycine backbone can be elaborated through various organic reactions to introduce novel side chains, while retaining the valuable ¹³C label for subsequent analytical studies. The development of synthetic routes to isotopically labeled ncAAs is an active area of research. nih.gov
Labeled probes are essential for studying biological processes in vitro and in vivo. rsc.org GLYCINE-N-T-BOC (2-13C) can be incorporated into the synthesis of such probes. For example, it can be part of a larger molecule designed to interact with a specific enzyme or receptor. The ¹³C label allows the fate of the probe to be tracked using NMR or MS, providing insights into its mechanism of action, metabolic stability, and localization within a biological system. pnas.org This approach has been used to develop probes for studying a wide range of biological phenomena, including enzyme activity and post-translational modifications like ubiquitination. nih.govacs.org
Development of Novel Protecting Group Chemistries
Comparative Analysis of Boc and Fmoc Strategies for Labeled Compounds
In peptide synthesis, the two most dominant strategies for Nα-protection of amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methods. americanpeptidesociety.orglifetein.com The selection between these two is particularly crucial when working with isotopically labeled building blocks like Glycine-N-t-Boc (2-¹³C), as the deprotection chemistries are fundamentally different and can impact the stability of the label. americanpeptidesociety.orgiris-biotech.de
The Boc strategy relies on an acid-labile protecting group. The Nα-Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM). thermofisher.comresearchgate.net Side-chain protecting groups in this strategy are often benzyl (B1604629) (Bzl)-based ethers and esters, which require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage from the resin support. thermofisher.comnih.gov This difference in acid lability allows for selective deprotection of the Nα-Boc group at each step of peptide elongation. peptide.com
Conversely, the Fmoc strategy is based on a base-labile protecting group. The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orglifetein.com Side-chain protecting groups are typically acid-labile, such as tert-butyl (tBu) ethers, esters, and carbamates, which are removed during the final cleavage from the resin with TFA. iris-biotech.deiris-biotech.de
The key distinction between the two strategies lies in their orthogonality. The Fmoc/tBu strategy is considered truly orthogonal because the conditions for removing the temporary Nα-Fmoc group (base) are chemically distinct from those used for the final cleavage and removal of permanent side-chain protecting groups (acid). iris-biotech.deiris-biotech.de The Boc/Bzl strategy is not strictly orthogonal, as both protecting groups are acid-labile, relying on a gradient of acid strength for selective removal. researchgate.netiris-biotech.de
For labeled compounds such as Glycine-N-t-Boc (2-¹³C), the primary concern is the stability of the C-label under the repeated deprotection steps. The strong acidic conditions used for Boc removal (TFA) are generally considered robust and less likely to cause isotopic scrambling at a stable, non-acidic carbon position like the α-carbon of glycine. However, the harshness of the final HF cleavage step in Boc chemistry can sometimes lead to side reactions, although this is less of a concern for a simple amino acid like glycine. americanpeptidesociety.org The mild, basic conditions of Fmoc deprotection are also considered safe for most isotopic labels. lifetein.com The Fmoc strategy has become more prevalent in modern solid-phase peptide synthesis (SPPS) due to its milder conditions and suitability for automation. americanpeptidesociety.orgiris-biotech.de However, Boc chemistry remains valuable for specific applications, such as the synthesis of peptides containing base-sensitive modifications. thermofisher.com
A comparative table summarizing the key features of Boc and Fmoc strategies relevant to labeled compounds is presented below.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Cleavage Condition | Acid-labile (e.g., TFA) thermofisher.com | Base-labile (e.g., Piperidine in DMF) lifetein.com |
| Side-Chain Protection | Acid-labile (e.g., Benzyl esters/ethers) | Acid-labile (e.g., tBu esters/ethers) iris-biotech.de |
| Final Cleavage | Strong acid (e.g., HF) nih.gov | Moderate acid (e.g., TFA) researchgate.net |
| Orthogonality | Not strictly orthogonal (relies on acid strength gradient) iris-biotech.de | Fully orthogonal (base/acid distinction) iris-biotech.de |
| Suitability for ¹³C Label | Generally robust; strong acid is unlikely to affect the C-label on glycine. | Mild conditions are highly compatible with the integrity of the isotopic label. |
| Primary Advantage | Useful for base-sensitive sequences. thermofisher.com | Milder conditions, higher yields, and automation compatibility. americanpeptidesociety.orgiris-biotech.de |
Advanced Cleavage Conditions for Isotopic Integrity
The removal of the Boc protecting group from Glycine-N-t-Boc (2-¹³C) must be performed under conditions that guarantee the integrity of the isotopic label. While the ¹³C label at the α-carbon of glycine is chemically stable, the conditions for deprotection, particularly in complex syntheses, must be carefully controlled to prevent any potential side reactions that could compromise the final labeled product.
Standard Boc deprotection is achieved using anhydrous acids, most commonly neat trifluoroacetic acid (TFA) or TFA in dichloromethane (DCM). thermofisher.comcreative-peptides.com The mechanism involves the protonation of the carbamate (B1207046) oxygen followed by the elimination of the stable tert-butyl cation and subsequent loss of carbon dioxide. This process is generally clean and efficient. However, the highly reactive tert-butyl cation generated during cleavage can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine) if they are present in the synthetic sequence. organic-chemistry.org
To mitigate these risks and ensure high fidelity, especially in the context of valuable isotopically labeled materials, "scavengers" are added to the cleavage cocktail. organic-chemistry.org Scavengers are nucleophilic species that trap the reactive carbocations generated during deprotection. Common scavengers include:
Thioanisole: Effective at trapping benzyl and tert-butyl cations.
Triethylsilane (TES) or Triisopropylsilane (TIS): These act as reducing agents for any transiently formed cations and are particularly effective at preventing side reactions.
Water: Can act as a scavenger but must be used in controlled amounts as it can interfere with the cleavage of other protecting groups.
1,2-Ethanedithiol (EDT): A common scavenger used to protect tryptophan residues.
Research into alternative deprotection methods has also yielded milder conditions. For instance, using Lewis acids or performing the reaction at lower temperatures can sometimes provide greater selectivity and reduce side reactions. While strong acids like TFA remain the standard for Boc removal, ongoing research continues to refine these protocols to enhance their efficiency and cleanliness. organic-chemistry.org
The table below outlines typical cleavage cocktails for Boc deprotection, highlighting the role of scavengers in maintaining molecular and isotopic integrity.
| Cleavage Reagent/Cocktail | Composition | Purpose & Remarks | Isotopic Integrity Concern for Glycine-N-t-Boc (2-¹³C) |
| Standard Condition | 50-100% TFA in DCM | Effective for most simple deprotections. | Low. The C-C and C-N bonds are stable to acid. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A common "global" cleavage cocktail for peptides with multiple sensitive residues. | Low. Scavengers protect other parts of a larger molecule, ensuring overall integrity. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Reduces side reactions, particularly for arginine-containing peptides. | Low. Ensures clean deprotection in complex peptide contexts. |
| TFA/Triisopropylsilane (TIS) | TFA/TIS/Water (95:2.5:2.5) | TIS is a highly effective scavenger for reducing side reactions. | Low. Considered a very clean and reliable method for preserving molecular integrity. |
Future Research Trajectories and Emerging Methodologies
Integration with Advanced Spectroscopic Techniques Beyond Traditional NMR/MS
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods for detecting isotopic labels, the future lies in integrating GLYCINE-N-T-BOC (2-13C) with more advanced spectroscopic techniques. Solid-state NMR (ssNMR) spectroscopy, in particular, stands to gain significantly from the use of specifically labeled precursors like 13C-labeled glycine (B1666218). researchgate.netacs.org In ssNMR, the sharp signals from isolated 13C labels can overcome the spectral broadening that often complicates the analysis of large, insoluble, or non-crystalline systems such as amyloid fibrils or membrane proteins. researchgate.netsigmaaldrich.com
The incorporation of GLYCINE-N-T-BOC (2-13C) into a peptide or protein allows for the precise measurement of internuclear distances and torsion angles involving the glycine alpha-carbon. Techniques like Rotational-Echo Double-Resonance (REDOR) NMR can be used to measure the dipolar coupling between the 13C label and other nuclei (such as 15N), providing direct distance constraints that are crucial for high-resolution structure determination. acs.orgresearchgate.net For instance, studies on silk fibroin have used [1-13C]Glycine in combination with [15N]Alanine to determine the angle of the peptide bond relative to the fiber axis, showcasing the power of specific labeling in oriented samples. oup.com
Future research will focus on applying these methods to more complex biological assemblies. By synthesizing proteins with GLYCINE-N-T-BOC (2-13C) incorporated at specific sites, researchers can probe local dynamics, conformational changes upon ligand binding, and the architecture of protein-protein interfaces in a manner not achievable with uniformly labeled or unlabeled samples. sigmaaldrich.com
Table 1: Advanced Solid-State NMR (ssNMR) Applications with 13C-Labeled Glycine
| ssNMR Technique | Information Gained | Application Example | Citation |
| Cross-Polarization/Magic Angle Spinning (CP/MAS) | High-resolution spectra of solid samples, identification of polymorphic structures. | Characterizing the different polymorphic forms (α, β, γ) of solid glycine. | escholarship.org |
| Rotational-Echo Double-Resonance (REDOR) | Precise measurement of internuclear distances between the 13C label and other nuclei (e.g., 15N). | Determining the Cα-N distance (1.56 Å) in labeled glycine to validate structural models. | researchgate.net |
| 2D 15N-13C Heteronuclear Single Quantum Coherence (HSQC) | Correlation of 15N and 13C nuclei to establish through-bond and through-space connectivities. | Mapping the covalent structure and intermolecular contacts in melanoidins formed from labeled glucose and glycine. | acs.org |
High-Throughput Synthesis and Screening of Labeled Constructs
The principles of high-throughput screening (HTS) are being revolutionized by the integration of stable isotope labeling. GLYCINE-N-T-BOC (2-13C) is a valuable building block for the high-throughput synthesis of peptide libraries and other biological constructs. These labeled libraries can be used in advanced screening assays where the isotopic signature provides a clear and unambiguous signal for identifying hits.
One emerging application is in the screening of reactive metabolites. A method using a mixture of natural glutathione (B108866) and its stable-isotope-labeled counterpart (containing 13C and 15N) allows for the rapid detection of molecules that form adducts. nih.gov The presence of a unique isotopic doublet in the mass spectrum provides an unmistakable signature for these conjugates, enabling ultrafast and automated analysis. nih.gov Similarly, GLYCINE-N-T-BOC (2-13C) can be incorporated into peptide substrates for HTS of enzyme inhibitors, where the cleavage of the labeled peptide can be monitored by MS.
Furthermore, the "super-SILAC" (Stable Isotope Labeling with Amino Acids in Cell Culture) technique in proteomics relies on a spike-in standard composed of a mixture of proteins from multiple cell lines that have been fully labeled with heavy amino acids. nih.govcuni.cz Synthesizing peptides with GLYCINE-N-T-BOC (2-13C) is a step toward creating complex internal standards for quantifying proteins in samples that are difficult to label directly, such as clinical tissues. cuni.cz This approach significantly enhances the accuracy and throughput of quantitative proteomics in drug discovery and biomarker research. nih.govnih.gov
Table 2: High-Throughput Screening Methods Utilizing Stable Isotopes
| Method | Principle | Role of Isotopic Label | Advantage | Citation |
| Reactive Metabolite Trapping | A 1:1 mixture of natural and stable-isotope-labeled glutathione is used to trap reactive compounds. | Creates a unique isotopic doublet (+3 Da) in the mass spectrum of any adduct formed. | Unambiguous identification and high-confidence structural characterization of reactive species. | nih.gov |
| Time-Dependent CYP Inhibition Screening | Two sets of incubation samples are combined and analyzed simultaneously by LC/MS/MS. | CYP-specific metabolites produced in one incubation are isotopically labeled, allowing them to be distinguished from the unlabeled metabolites in the other. | Significantly enhances throughput by reducing LC/MS/MS run time. | nih.gov |
| Super-SILAC | A labeled protein mixture (spike-in standard) is added to unlabeled experimental samples for quantitative proteomics. | The heavy isotope standard allows for accurate quantification of corresponding light (unlabeled) peptides from the sample. | Enables quantification in primary cells, body fluids, and tissues that cannot be metabolically labeled. | nih.govcuni.cz |
Computational Modeling and Isotopic Labeling for Mechanistic Prediction
The synergy between computational chemistry and empirical data from isotopic labeling is a powerful paradigm for elucidating reaction mechanisms and predicting molecular properties. The precise location of a 13C label, as in GLYCINE-N-T-BOC (2-13C), provides a critical experimental data point for validating and refining computational models.
A significant area of research is the accurate prediction of NMR chemical shifts using quantum mechanical methods like Density Functional Theory (DFT). rsc.orgmdpi.com While DFT can calculate chemical shifts, its accuracy can be limited. By comparing the calculated 13C chemical shift for the labeled alpha-carbon in a GLYCINE-N-T-BOC (2-13C) containing peptide with the experimentally measured value, computational methods can be calibrated and improved. acs.org Recent advances have combined DFT calculations with machine learning (ML) algorithms, trained on large datasets of experimental and calculated shifts, to achieve prediction accuracies with root-mean-square errors as low as ~1.5-2.1 ppm for 13C nuclei. chemrxiv.orgrsc.org
This predictive power is crucial for structural assignment. When multiple isomers or conformations of a molecule are possible, comparing the experimentally determined 13C NMR spectrum to the computationally predicted spectra for each candidate structure can lead to an unambiguous assignment. acs.org The incorporation of GLYCINE-N-T-BOC (2-13C) provides a specific, sensitive reporter group to anchor this comparison, enabling the confident determination of conformation and relative stereochemistry in complex molecules.
Table 3: Accuracy of Computational Methods for 13C NMR Chemical Shift Prediction
| Computational Method | Key Feature | Reported Accuracy (RMSE or MAE) | Citation |
| DFT (GIAO) | Calculates isotropic shielding constants based on electron density. Accuracy depends on the functional and basis set used. | 2.5–8.0 ppm (varies by functional) | rsc.org |
| Empirically Scaled DFT | DFT-calculated shieldings are scaled using an empirical formula derived from model compounds. | ~3 ppm | acs.org |
| DFT + Machine Learning (ML) | A machine learning model is trained to correct systematic errors in DFT calculations using chemical environment descriptors. | ~2.1 ppm | chemrxiv.org |
| Graph Neural Network (GNN) | An "end-to-end" machine learning model that learns directly from the 3D molecular structure. | ~1.5 ppm | rsc.org |
Expanding the Scope of Site-Specific and Stereospecific Labeling
The future of isotopic labeling is predicated on achieving complete control over the placement of isotopes within a molecule. While GLYCINE-N-T-BOC (2-13C) represents a site-specific label, emerging research aims to create more complex and stereospecific labeling patterns to answer more sophisticated biochemical questions. The synthesis of amino acids that are stereoselectively labeled with isotopes is a key goal. tandfonline.comacs.org
For example, the Stereo-Array Isotope Labeling (SAIL) approach involves synthesizing amino acids with highly specific patterns of 13C, 15N, and deuterium (B1214612) labeling to create optimal probes for NMR-based protein structure determination. acs.org The chemical synthesis of SAIL-serine and SAIL-cysteine, which are stereoselectively deuterated at the β-position and fully labeled with 13C and 15N, demonstrates the feasibility of this approach. acs.org
Cell-free protein synthesis (CFPS) systems are also emerging as a powerful platform for producing proteins with selectively labeled amino acids from inexpensive labeled precursors. copernicus.orgnih.govcopernicus.org By providing a simple labeled precursor like 3-13C-pyruvate to a CFPS system that maintains metabolic activity, researchers can achieve selective 13C labeling of specific amino acid methyl groups. nih.gov This strategy avoids the high cost of purchasing individually synthesized labeled amino acids and opens the door to producing large quantities of specifically labeled proteins for structural and functional studies. Future work will expand these methods to incorporate a wider variety of non-canonical and specifically labeled amino acids, including derivatives of GLYCINE-N-T-BOC (2-13C), into proteins for novel applications. sigmaaldrich.com
Q & A
How can researchers optimize the synthesis of Glycine-N-t-Boc (2-13C) to ensure high isotopic purity and yield?
Basic Research Question
To optimize synthesis, focus on reaction conditions (e.g., solvent choice, temperature, and catalyst) and purification methods. For example, using anhydrous tetrahydrofuran (THF) with sodium bicarbonate as a base ensures efficient coupling reactions while minimizing side products . Post-synthesis, employ techniques like recrystallization or column chromatography to isolate the labeled compound. Isotopic purity (>99%) can be verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm 13C incorporation at the C2 position, as demonstrated in isotopic glycine derivatives .
What analytical methods are most effective for characterizing Glycine-N-t-Boc (2-13C) and verifying isotopic labeling efficiency?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) and high-resolution NMR are critical. GC-MS can detect isotopic enrichment by analyzing molecular ion clusters (e.g., m/z ratios for [M+1] and [M+2] peaks), as shown in studies using 13C-labeled phenylalanine . For NMR, the 13C chemical shift at the C2 position (~40–50 ppm) should dominate, with minimal signals from natural abundance 12C isotopes. Coupling these methods ensures both structural confirmation and isotopic fidelity .
How can Glycine-N-t-Boc (2-13C) be applied in 13C metabolic flux analysis (MFA) to study glycine metabolism in cancer cells?
Advanced Research Question
Incorporate the compound into cell culture media to trace glycine utilization in pathways like the serine-glycine-one-carbon (SGOC) network. Use parallel labeling experiments with complementary tracers (e.g., [1,2-13C]glucose) to resolve flux ambiguities . Measure isotopic enrichment in downstream metabolites (e.g., purines, glutathione) via LC-MS. Computational tools like INCA (Isotopic Network Compartmental Analysis) can model flux distributions, accounting for isotopic scrambling and compartmentalization .
What experimental strategies mitigate isotopic interference from natural abundance 13C when using Glycine-N-t-Boc (2-13C) in tracer studies?
Advanced Research Question
Design control experiments using unlabeled glycine to establish baseline 13C natural abundance (~1.1%). For low-enrichment scenarios (e.g., <5%), apply correction factors using mass isotopomer distribution analysis (MIDA). High-resolution MS or NMR can distinguish labeled vs. natural isotopes, as seen in studies of 13C-phenylalanine incorporation into secondary metabolites . Additionally, use statistical thresholds (e.g., >3σ above natural abundance) to validate significant labeling .
How should researchers troubleshoot discrepancies in isotopic labeling data when using Glycine-N-t-Boc (2-13C)?
Advanced Research Question
Discrepancies may arise from isotopic dilution, metabolic cross-talk, or analytical noise. Perform time-course experiments to track label incorporation kinetics and identify equilibrium points . Validate MS/MS fragmentation patterns to rule out isobaric interferences. For flux discrepancies, use sensitivity analysis in MFA to assess parameter identifiability, as described in tracer design frameworks . Replicate experiments under standardized conditions (e.g., pH, nutrient availability) to minimize variability .
What role does Glycine-N-t-Boc (2-13C) play in studying glycoprotein biosynthesis and glycosylation dynamics?
Advanced Research Question
As a labeled precursor, it can trace glycine’s incorporation into glycan-modified proteins. For example, pulse-chase experiments with the compound can elucidate turnover rates of glycoproteins like antibodies or mucins. Combine with glycan-specific labeling (e.g., azide-tagged sugars) and click chemistry to isolate newly synthesized glycoproteins. Advanced glycomics tools, such as GlycanBuilder, can map isotopic labels onto glycan structures .
How does the isotopic labeling position (C2 in glycine) influence its utility in probing specific metabolic pathways?
Advanced Research Question
The C2 position is critical for tracking glycine cleavage system (GCS) activity and one-carbon metabolism. Unlike C1-labeled glycine, which is lost during GCS-mediated cleavage, the C2 label is retained in formate and methylene-tetrahydrofolate, enabling precise mapping of folate cycle fluxes. This specificity is validated in studies comparing [1-13C] and [2-13C] glucose tracers in cancer metabolism .
What are the best practices for storing and handling Glycine-N-t-Boc (2-13C) to prevent isotopic exchange or degradation?
Basic Research Question
Store the compound in airtight, moisture-free containers at –20°C to minimize hydrolysis of the Boc protecting group. Avoid repeated freeze-thaw cycles, which can induce isotopic exchange. Prior to use, confirm stability via NMR or MS; degradation products (e.g., free glycine) will show distinct peaks at ~3.5 ppm (1H NMR) or m/z 76 (MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
